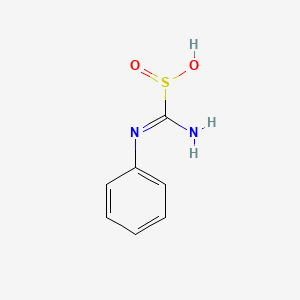
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical reactions and industrial applications. This compound is also referred to as Rhizonaldehyde and has a molecular weight of 180.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reagent concentration, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in cosmetic applications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the dimethyl groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Contains additional hydroxy groups.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: Has an ethyl group instead of one of the methyl groups.
Uniqueness
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxy groups, along with the dimethyl substitutions, makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-hydroxy-4-methoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)10(12)8(6)5-11/h4-5,12H,1-3H3 |
InChI-Schlüssel |
KDUUURSYZCGUBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=O)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
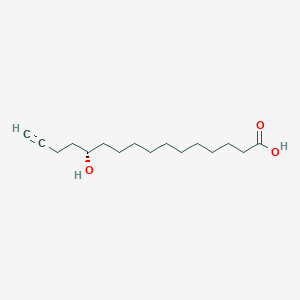
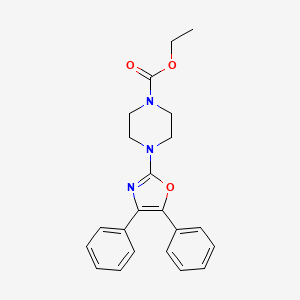

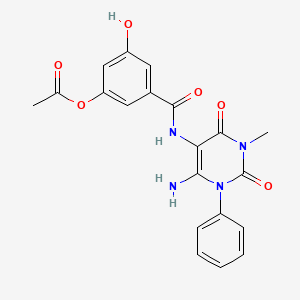
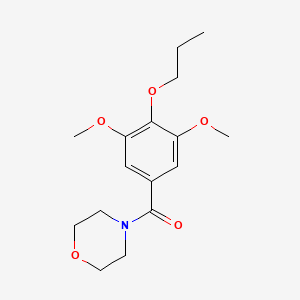
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
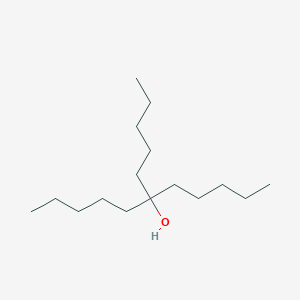
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
